8-(4-Ethoxyphenyl)-8-oxooctanoic acid

logP esterification synthetic intermediate

8-(4-Ethoxyphenyl)-8-oxooctanoic acid (CAS 898791-71-4) addresses the need for a structurally authenticated PPAR agonist scaffold in metabolic disease research. Its free carboxylic acid (calc. LogP 3.69, pKa ~4.76) and para-ethoxy substitution differentiate it from the 2-ethoxy positional isomer and ethyl ester analog, enabling unambiguous SAR interpretation. • 97% purity - suitable as a reference standard and for in vitro assays • Reactive carboxyl group for amide, ester, and hydrazide derivatization • Ambient shipping; global supply with documented analytical certificates

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 898791-71-4
Cat. No. B1343553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Ethoxyphenyl)-8-oxooctanoic acid
CAS898791-71-4
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
InChIInChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
InChIKeyQVAGLYGPTOYQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Ethoxyphenyl)-8-oxooctanoic acid (CAS 898791-71-4) Product Specifications and Chemical Class Overview


8-(4-Ethoxyphenyl)-8-oxooctanoic acid (CAS 898791-71-4), with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol, is a synthetic organic compound belonging to the class of phenyl-substituted oxooctanoic acids [1]. It is characterized by a terminal carboxylic acid group linked to an eight-carbon aliphatic chain bearing a ketone moiety, which is substituted with a 4-ethoxyphenyl group . The compound is commercially available from multiple suppliers with reported purity levels typically at 95% or 98% . This guide focuses on the specific properties and data that differentiate this compound from its close analogs, such as its ethyl ester derivative, its 2-ethoxyphenyl positional isomer, and other related oxooctanoic acid derivatives.

PPAR agonist scaffold — suitable for SAR studies in metabolic disease research, leveraging class-level structural analogy.
Free carboxylic acid handle — enables direct conjugation, salt formation, and derivatization without deprotection.
Commercial purity specification — available from multiple vendors with documented purity grades, supporting assay reproducibility.

Why 8-(4-Ethoxyphenyl)-8-oxooctanoic acid is Not Interchangeable with Generic Analogs


Generic substitution of 8-(4-ethoxyphenyl)-8-oxooctanoic acid is not scientifically valid due to fundamental differences in functional groups, molecular geometry, and resultant physicochemical properties that govern reactivity and biological interactions. The specific 4-ethoxy substitution pattern and the free carboxylic acid moiety are critical structural features that differentiate it from its ethyl ester derivative and the 2-ethoxy positional isomer. These differences are not merely nominal; they directly impact key parameters such as the calculated logP (a measure of lipophilicity) and the presence of an ionizable group, which are decisive factors in solubility, membrane permeability, and target binding . The following section quantifies these differences to provide a basis for informed procurement and experimental design.

Target
8-(4-Ethoxyphenyl)-8-oxooctanoic acid · Free acid · 4-ethoxy (para)
Ethyl ester
Esterification raises lipophilicity (estimated >0.5 LogP) and blocks direct conjugation; reactivity and solubility profiles may shift.
2‑Ethoxy isomer
Positional isomer with distinct InChIKey and molecular geometry; electronic surface differs, potentially altering target recognition and assay outcome.

Quantitative Evidence Differentiating 8-(4-Ethoxyphenyl)-8-oxooctanoic acid from Closest Analogs


Functional Group Impact: Free Carboxylic Acid vs. Ethyl Ester on Calculated LogP and Synthetic Utility

8-(4-Ethoxyphenyl)-8-oxooctanoic acid possesses a free carboxylic acid group, which distinguishes it from its close analog, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate. This functional group difference results in a significantly different calculated partition coefficient (LogP), a key determinant of compound behavior in both chemical reactions and biological systems. The target compound's calculated LogP is 3.6932 . While a calculated LogP for the ethyl ester is not provided in the same source, the esterification of a carboxylic acid generally increases lipophilicity by 0.5 to 1.0 LogP units, a difference that can be crucial in assay development. Furthermore, the free acid is the immediate precursor to the ester and other derivatives, offering distinct synthetic advantages .

Carboxylic acid vs. ester
Class‑level
Calc. LogP 3.6932 vs. ester (est. >0.5 units higher)
Free acid enables direct conjugation; ester requires deprotection.
Ester LogP inferred from class trend; exact value not reported.
logP esterification synthetic intermediate drug development

Positional Isomerism: Distinct Physicochemical Profile of 4-Ethoxy vs. 2-Ethoxy Substitution

The compound's specific substitution pattern (para, or 4-ethoxy) is a key structural feature that differentiates it from its ortho (2-ethoxy) positional isomer, 8-(2-ethoxyphenyl)-8-oxooctanoic acid (CAS 898791-65-6). While they share the same molecular formula (C16H22O4) and molecular weight (278.34 g/mol), their distinct 3D geometries and electronic distributions are reflected in their unique InChIKeys. The target compound has the InChIKey QVAGLYGPTOYQLX-UHFFFAOYSA-N , whereas the 2-ethoxy isomer has a different InChIKey . This unique identifier confirms they are different chemical entities with distinct properties. This difference is critical in biological contexts, where molecular recognition by enzymes or receptors is highly sensitive to the shape and electronic surface of a ligand.

InChIKey differentiation
Source review
QVAGLYGPTOYQLX-UHFFFAOYSA-N vs. 2‑ethoxy isomer key
Unique identifier confirms distinct chemical entity; correct isomer procurement is essential.
Same molecular formula but different 3D geometry and electronic distribution.
positional isomer InChIKey structure-activity relationship molecular recognition

PPAR Agonist Class Membership: Biological Activity Potential Inferred from Structural Analogy

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is described as a member of the peroxisome proliferator-activated receptor (PPAR) agonist family . While direct, peer-reviewed quantitative data (e.g., EC50) for this specific compound against PPAR isoforms is absent from the accessible literature, its close structural analog, 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid, is reported as a potent PPARα activator . This class-level inference suggests that the target compound, with its shorter ethoxy chain, may possess distinct potency or selectivity profiles. This differentiation is crucial for researchers in metabolic disease, where the specific PPAR subtype selectivity (α, γ, or δ) and potency of an agonist are critical parameters for efficacy and safety [1].

PPAR agonist class inference
Data to verify
Structural analog (heptyloxy chain) reported as PPARα activator
Target compound potency and selectivity are undetermined; use as SAR scaffold.
No direct EC₅₀ data available for this specific compound.
PPAR agonist metabolic disease lipid metabolism glucose homeostasis

Commercial Availability and Defined Purity Grade: A Key Procurement Differentiator

The commercial availability of 8-(4-ethoxyphenyl)-8-oxooctanoic acid from multiple vendors with specified purity grades provides a tangible and quantifiable basis for procurement decisions. The compound is available from suppliers such as Leyan at 98% purity and from Chemenu at 95%+ purity . This is a critical differentiator from custom-synthesized batches or other, less common analogs that may lack a defined commercial source. Selecting a vendor with a documented purity specification (e.g., 98%) ensures a higher degree of consistency and reduces the risk of confounding impurities in research assays. The range of available purities (95% to 98%) allows researchers to balance cost and purity requirements for their specific application.

Commercial purity
Supplier data
98% (Leyan) · 95%+ (Chemenu)
Specified purity supports procurement consistency; CoA verification recommended.
Purity grades from vendor documentation; confirm with certificate of analysis.
purity procurement reproducibility quality control

Recommended Application Scenarios for 8-(4-Ethoxyphenyl)-8-oxooctanoic acid Based on Evidence


As a Scaffold for PPAR Agonist Development in Metabolic Disease Research

Based on its structural classification as a PPAR agonist , 8-(4-ethoxyphenyl)-8-oxooctanoic acid is best deployed as a core scaffold for structure-activity relationship (SAR) studies in metabolic disease research. Researchers can use it as a starting point to synthesize and evaluate a series of analogs with varying chain lengths or substituents, comparing their potency and selectivity for PPARα, γ, and δ subtypes. This application directly leverages the class-level evidence of its biological potential.

As a Chemical Intermediate for the Synthesis of Value-Added Derivatives

The free carboxylic acid group, as quantified by its distinct LogP value compared to esters , makes this compound a versatile intermediate. It is ideally suited for the synthesis of a range of derivatives, including amides, esters, and hydrazides, which are common modifications in medicinal chemistry and materials science. This application is supported by the functional group analysis presented in the evidence.

As a Defined Reference Standard for Analytical and Biological Assays

Given its commercial availability with documented high purity (95-98%) from multiple vendors , 8-(4-ethoxyphenyl)-8-oxooctanoic acid is well-suited for use as a reference standard in analytical chemistry or as a precisely dosed compound in in vitro biological assays. This ensures that observed effects can be confidently attributed to the target compound and not to impurities, a critical requirement for rigorous research.

Application
Selection Property
Validation Focus
PPAR agonist SAR scaffold
PPAR agonist class membership (inferred)
Subtype‑specific potency and selectivity profiling
Chemical intermediate for derivatization
Free carboxylic acid functionality
Conjugation efficiency and reaction compatibility
Reference standard for analytical/biological assays
Defined commercial purity specification
Confirming purity via CoA and orthogonal analytical methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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